molecular formula C13H12N2O B7539768 N-quinolin-3-ylcyclopropanecarboxamide

N-quinolin-3-ylcyclopropanecarboxamide

Cat. No.: B7539768
M. Wt: 212.25 g/mol
InChI Key: LXOVJRMGPSCTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-quinolin-3-ylcyclopropanecarboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, which incorporates a cyclopropane carboxamide moiety linked to a quinoline ring, is frequently explored in the design and synthesis of novel enzyme inhibitors . Specifically, this core pharmacophore is found in compounds investigated as potent, dual inhibitors of tyrosine kinases such as c-Met and VEGFR-2 . These enzymes play critical roles in oncogenic signaling pathways that regulate cell proliferation, invasion, and angiogenesis, making them prominent targets in anticancer research . The cyclopropanecarboxamide group is a key structural feature that contributes to the binding affinity and inhibitory activity of these potential therapeutic agents . Researchers utilize this compound as a valuable building block for developing and studying new small-molecule inhibitors. The quinoline heterocycle is a privileged structure in pharmacology, known for its diverse biological activities and presence in many approved drugs . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-quinolin-3-ylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13(9-5-6-9)15-11-7-10-3-1-2-4-12(10)14-8-11/h1-4,7-9H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOVJRMGPSCTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 3-aminoquinoline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Cyclopropanecarbonyl chloride (1.2 equiv) is added dropwise, followed by a tertiary base such as triethylamine (2.0 equiv) to neutralize HCl byproducts. The reaction proceeds at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC). Workup involves washing with aqueous sodium bicarbonate, drying over anhydrous sodium sulfate, and solvent evaporation. The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target compound.

Key Considerations:

  • Excess acyl chloride ensures complete conversion but risks side reactions such as diacylation.

  • Polar aprotic solvents like DMF may accelerate the reaction but complicate purification.

  • Alternative coupling agents (e.g., EDC/HOBt) can enhance efficiency in low-yielding cases.

Industrial-Scale Adaptations

For large-scale synthesis, continuous flow reactors are employed to improve heat dissipation and mixing efficiency. Automated systems enable precise stoichiometric control, reducing waste and improving reproducibility. Post-reaction purification may involve fractional crystallization or simulated moving bed (SMB) chromatography for higher throughput.

Friedländer Annulation for Integrated Quinoline and Cyclopropane Assembly

A more convergent approach utilizes the Friedländer annulation to construct the quinoline ring while simultaneously introducing the cyclopropane-carboxamide moiety. This method is advantageous for generating polysubstituted quinolines with high regiocontrol.

Synthetic Pathway

The protocol begins with 2-aminobenzaldehyde derivatives and cyclopropane-containing β-ketoamide precursors. For example, 2-amino-5-chlorobenzaldehyde reacts with 2-cyano-N-cyclopropylacetamide in ethanol under basic conditions (NaOH, 70°C) to form 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide. While this example includes a chloro substituent, the method is adaptable to unsubstituted quinoline systems by omitting halogenated starting materials.

Reaction Mechanism:

  • Condensation of the aldehyde and β-ketoamide forms an enamine intermediate.

  • Cyclodehydration yields the quinoline core.

  • Tautomerization stabilizes the aromatic system.

Yield and Scalability

Reported yields for this method reach 88% under optimized conditions. Key variables include:

  • Solvent polarity: Ethanol balances reactivity and solubility.

  • Base concentration: Excess NaOH accelerates cyclization but may hydrolyze sensitive groups.

  • Temperature: Elevated temperatures (70–80°C) favor annulation over side reactions.

Post-Functionalization of Preformed Quinoline Carboxylic Acids

An alternative strategy involves derivatizing quinoline-3-carboxylic acids with cyclopropane-containing amines. This two-step process decouples quinoline synthesis from amide formation, offering flexibility in intermediate purification.

Carboxylic Acid Activation

Quinoline-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride. The reactive intermediate is then reacted with cyclopropylamine in the presence of a base (e.g., pyridine) to form the amide bond.

Example Protocol:

  • Quinoline-3-carboxylic acid (1.0 equiv) is refluxed in SOCl₂ (5.0 equiv) for 2 hours.

  • Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry DCM.

  • Cyclopropylamine (1.5 equiv) and pyridine (2.0 equiv) are added, and the mixture is stirred at 0°C for 1 hour.

  • The product is isolated via aqueous workup and recrystallized from methanol.

Challenges and Solutions

  • Poor solubility: Quinoline carboxylic acids may require DMF or DMA as co-solvents.

  • Epimerization: Mild conditions (0°C, short reaction times) minimize racemization at stereogenic centers.

Microwave-Assisted Synthesis for Rapid Amidation

Modern techniques such as microwave irradiation significantly reduce reaction times. This method is particularly useful for high-throughput screening or iterative optimization.

Procedure Overview

A mixture of 3-aminoquinoline, cyclopropanecarbonyl chloride, and triethylamine in acetonitrile is irradiated at 100°C for 15–30 minutes. Microwave conditions enhance kinetic control, suppressing decomposition pathways. Purification follows standard protocols.

Advantages:

  • 80–90% yield achieved in under 1 hour.

  • Ideal for parallel synthesis of analogs.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Scalability
Direct Amidation70–85%12–24 hLowHigh
Friedländer Annulation75–88%6–12 hModerateModerate
Carboxylic Acid Activation65–80%3–5 hHighLow
Microwave-Assisted80–90%0.5–1 hLowModerate

Key Insights:

  • The Friedlälder annulation offers the highest yields but requires specialized starting materials.

  • Microwave synthesis excels in speed but demands specialized equipment.

  • Industrial settings favor direct amidation for its simplicity and scalability.

Critical Considerations in Process Optimization

Purification Techniques

  • Recrystallization: Ethanol or methanol/water mixtures effectively remove unreacted starting materials.

  • Chromatography: Silica gel with ethyl acetate/hexane (1:3 to 1:1) resolves closely eluting impurities.

Analytical Validation

  • ¹H NMR: Characteristic signals include the cyclopropane protons (δ 0.8–1.2 ppm, multiplet) and quinoline aromatic protons (δ 7.5–9.0 ppm).

  • HPLC-MS: Confirms molecular ion ([M+H]⁺) and purity (>95%) .

Chemical Reactions Analysis

Types of Reactions

N-quinolin-3-ylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can yield a wide range of functionalized quinoline derivatives.

Scientific Research Applications

N-quinolin-3-ylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-quinolin-3-ylcyclopropanecarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives are known to target enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the cyclopropane carboxamide group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The structural and synthetic features of N-quinolin-3-ylcyclopropanecarboxamide can be contextualized against analogs such as N-[alkylamino-cyclopenta[b]quinolin-9-yl]acridine-9-carboxamide hydrochlorides (e.g., compounds 3b, 3c, and 3d from ). Below is a systematic comparison:

Table 1: Key Properties of Acridine-Cyclopentaquinoline Carboxamide Derivatives

Compound ID Alkyl Chain Length Yield (%) Decomposition Temp (°C) Key Characterization Methods
3b Propyl (C3) 64.00 200 ¹H NMR, ¹³C NMR, MS-HR
3c Butyl (C4) 74.06 240 ¹H NMR, ¹³C NMR, MS-HR
3d Pentyl (C5) 86.49 240 ¹H NMR, ¹³C NMR, MS-HR

Structural Differences

  • Core Heterocycles: this compound employs a simple quinoline core, whereas compounds 3b–3d integrate a fused cyclopentaquinoline system paired with an acridine moiety. The latter’s extended planar structure may enhance intercalation with DNA or RNA, a common mechanism for acridine-based therapeutics .
  • Linker and Substituents: The target compound lacks the alkylamino linker present in 3b–3d, instead directly attaching the cyclopropanecarboxamide group.

Pharmacological Implications

The target compound’s cyclopropane group could confer distinct advantages, such as enhanced membrane permeability or resistance to enzymatic degradation, though this requires empirical validation .

Q & A

Q. What are the recommended synthetic routes for N-quinolin-3-ylcyclopropanecarboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with quinoline-3-amine precursors. Key steps include:
  • Reflux conditions : Heating in ethanol with catalytic piperidine (3–6 hours) to promote condensation .
  • Purification : Recrystallization from ethanol or ethanol/DMF mixtures to achieve >95% purity .
  • Optimization : Adjusting reaction time (1–3 hours) and solvent polarity (e.g., pyridine for acid-sensitive intermediates) improves yields (65–80%) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Analytical Workflow :
  • NMR Spectroscopy : Confirm cyclopropane (δ 1.2–1.5 ppm for CH₂) and quinoline (δ 7.5–9.0 ppm for aromatic protons) moieties .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 418.9) .
  • IR Spectroscopy : Detect carboxamide C=O stretches (~1650–1680 cm⁻¹) .
    Table 1 : Key Analytical Parameters
TechniqueTarget SignalPurposeReference
¹H NMRδ 1.2–1.5 ppmCyclopropane confirmation
HRMSm/z 418.9Molecular ion validation

Q. What initial biological screening approaches are appropriate for assessing the compound's therapeutic potential?

  • Screening Strategies :
  • Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) to quantify IC₅₀ values .
  • In Vitro Binding Studies : Fluorescence polarization or SPR to measure affinity for kinase targets (e.g., EGFR, VEGFR) .
  • Toxicity Profiling : Evaluate cytotoxicity in non-cancerous cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's pharmacological profile?

  • SAR Methodology :
  • Core Modifications : Introduce substituents at the quinoline C-2 or cyclopropane positions to enhance target engagement (e.g., chloro or methoxy groups improve hydrophobic interactions) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., PARP-1 or HDACs) and prioritize derivatives .
  • In Vivo Validation : Test top candidates in xenograft models to correlate structural changes with tumor suppression .

Q. What computational strategies are effective in predicting binding modes and pharmacokinetic properties?

  • Computational Tools :
  • Pharmacokinetics : Use SwissADME or ADMETLab to predict LogP (optimal range: 2–4), bioavailability (%F >30%), and BBB permeability .
  • Binding Affinity : MD simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
    Table 2 : Key Pharmacokinetic Parameters
ParameterTarget ValueRelevanceReference
LogP2.5–3.5Membrane permeability
TPSA<90 ŲOral absorption

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Resolution Strategies :
  • Assay Standardization : Control variables (e.g., serum concentration, incubation time) to reduce variability between in vitro and ex vivo models .
  • Mechanistic Studies : Use RNA-seq or phosphoproteomics to identify off-target effects or compensatory pathways .
  • Meta-Analysis : Compare IC₅₀ values across ≥3 independent studies to distinguish assay-specific artifacts from true discrepancies .

Q. What methodologies are recommended for optimizing the compound's metabolic stability and bioavailability?

  • Optimization Techniques :
  • Prodrug Design : Introduce ester or phosphate groups to enhance solubility (e.g., 2.5-fold increase in aqueous solubility with PEGylation) .
  • Cytochrome P450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., hydroxylation at cyclopropane) .
  • Formulation Strategies : Nanoemulsions or liposomes to improve oral absorption (e.g., 40% increase in Cmax with lipid-based carriers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.